5-[(10S,13R,14S,17R)-3,14-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one
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Overview
Description
5-[(10S,13R,14S,17R)-3,14-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a pyran ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(10S,13R,14S,17R)-3,14-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the cyclopenta[a]phenanthrene core: This step involves cyclization reactions that form the core structure.
Introduction of hydroxyl groups: Hydroxyl groups are introduced through oxidation reactions.
Formation of the pyran ring: The pyran ring is formed through cyclization reactions involving hydroxyl groups and other functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where hydroxyl groups are converted to carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: Various substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for studying complex organic reactions and mechanisms.
Biology
In biology, the compound’s potential biological activity is of interest. It may interact with various biological molecules and pathways, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. Its interactions with biological targets could lead to the development of new medications for various diseases.
Industry
In industry, the compound’s chemical properties make it useful in the synthesis of other complex molecules. It may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[(10S,13R,14S,17R)-3,14-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Estradiol: A similar compound with a cyclopenta[a]phenanthrene core and hydroxyl groups.
Testosterone: Another compound with a similar core structure but different functional groups.
Uniqueness
What sets 5-[(10S,13R,14S,17R)-3,14-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one apart is its unique combination of hydroxyl groups and the pyran ring. This structure gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
26577-92-4 |
---|---|
Molecular Formula |
C24H32O5 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
5-[(10S,13R,14S,17R)-3,14-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one |
InChI |
InChI=1S/C24H32O5/c1-22-9-7-19-20(4-3-16-12-17(26)6-10-23(16,19)14-25)24(22,28)11-8-18(22)15-2-5-21(27)29-13-15/h2,5,12-13,17-20,25-26,28H,3-4,6-11,14H2,1H3/t17?,18-,19?,20?,22-,23-,24+/m1/s1 |
InChI Key |
NHQODPJHNATUTE-SBFMHBBOSA-N |
Isomeric SMILES |
C[C@]12CCC3C([C@]1(CC[C@@H]2C4=COC(=O)C=C4)O)CCC5=CC(CC[C@]35CO)O |
Canonical SMILES |
CC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5=CC(CCC35CO)O |
Origin of Product |
United States |
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